molecular formula C21H31N5O4 B583701 6,10-Dihydroxy Buspirone-d8 CAS No. 1346599-17-4

6,10-Dihydroxy Buspirone-d8

Cat. No. B583701
M. Wt: 425.559
InChI Key: GZDZGTXOYYJHTI-QGZHXTQCSA-N
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Description

6,10-Dihydroxy Buspirone-d8 is a labelled metabolite of Buspirone . Buspirone is a non-benzodiazepine anxiolytic and a 5-hydroxytryptamine (5-HT1) receptor agonist . The molecular formula of 6,10-Dihydroxy Buspirone-d8 is C21H23D8N5O4 and it has a molecular weight of 425.55 .


Molecular Structure Analysis

The molecular structure of 6,10-Dihydroxy Buspirone-d8 is represented by the formula C21H23D8N5O4 . It is a stable isotope labelled compound .


Physical And Chemical Properties Analysis

6,10-Dihydroxy Buspirone-d8 is a white solid . Its molecular weight is 425.55 and its molecular formula is C21H23D8N5O4 .

Scientific Research Applications

Neurotransmission and Dopamine Receptor Antagonism

  • Buspirone, the parent compound of 6,10-Dihydroxy Buspirone-d8, has been studied for its interaction with dopamine (DA) neurotransmission. It appears to act as a dopamine receptor antagonist and enhances DA neuronal activity by weakly inhibiting presynaptic DA receptors, without significant action on postsynaptic DA receptors (McMillen et al., 1983).

Antidepressant and Anxiolytic Properties

  • Research indicates that Buspirone may possess potential antidepressant properties, suggesting its effects could be influenced by its metabolites through their alpha-2 adrenergic blocking activity (Cervo, Grignaschi, & Samanin, 1988).
  • Buspirone has been found effective in treating symptoms of functional dyspepsia, suggesting its therapeutic potential beyond anxiety treatment (Tack et al., 2012).

Neuroprotective Efficacy

  • The anxiolytic drug Buspirone has shown neuroprotective activities against rotenone-induced toxicity in a mouse model, suggesting its potential use in neurodegenerative and neuroinflammatory diseases like Parkinson’s disease (Broome & Castorina, 2022).

Pharmacokinetics and Metabolism

  • The metabolism of buspirone, which includes hydroxylation and N-dealkylation, has been extensively studied to understand its pharmacological profile and potential therapeutic applications (Jajoo et al., 1989).

Diverse Therapeutic Applications

  • Buspirone's unique pharmacological profile, including its action on serotonin and dopamine receptors, suggests its potential use in a variety of neurological and psychiatric disorders beyond anxiety, including Parkinson's disease, depression, and attention deficit disorder (Loane & Politis, 2012).

Safety And Hazards

6,10-Dihydroxy Buspirone-d8 is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute toxicity - Oral Category 4 . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

6,10-dihydroxy-8-[1,1,2,2,3,3,4,4-octadeuterio-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O4/c27-16-18(29)26(19(30)17(28)21(16)6-1-2-7-21)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9,16-17,27-28H,1-4,6-7,10-15H2/i3D2,4D2,10D2,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDZGTXOYYJHTI-QGZHXTQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(C(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])N1C(=O)C(C2(CCCC2)C(C1=O)O)O)C([2H])([2H])N3CCN(CC3)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,10-Dihydroxy Buspirone-d8

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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